4-Amino-6-chloroquinoline-3-carboxylic acid
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Overview
Description
4-Amino-6-chloroquinoline-3-carboxylic acid is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The quinoline core is a common motif in many pharmaceuticals and can be modified to produce various derivatives with different properties and potential uses.
Synthesis Analysis
The synthesis of halogenated quinoline carboxylic acids, such as 4-Amino-6-chloroquinoline-3-carboxylic acid, can be achieved through a novel procedure that involves the synthesis of an amino intermediate followed by a halogenation step. The Sandmeyer reaction is a well-known method for introducing halogen atoms into aromatic compounds, and it has been successfully applied to synthesize 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids with good yields . This method could potentially be adapted for the synthesis of 4-Amino-6-chloroquinoline-3-carboxylic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a nitrogen atom within the aromatic bicyclic system, which can participate in hydrogen bonding and other non-covalent interactions. In the case of 4-Amino-6-chloroquinoline-3-carboxylic acid, the amino and carboxylic acid functional groups are likely to contribute to the formation of hydrogen-bonded structures, similar to those observed in the 1:1 proton-transfer compounds of 4,5-dichlorophthalic acid with various quinoline derivatives . These interactions can lead to the formation of one-dimensional hydrogen-bonded chain structures, which can influence the compound's crystalline properties and solubility.
Chemical Reactions Analysis
Quinoline derivatives can participate in a variety of chemical reactions due to their reactive functional groups. The amino group in 4-Amino-6-chloroquinoline-3-carboxylic acid can act as a nucleophile, potentially undergoing acylation, alkylation, or coupling reactions. The carboxylic acid group can form esters, amides, or anhydrides, and it can also be involved in the formation of salts with bases. The presence of a chlorine atom in the molecule can further influence its reactivity, making it susceptible to nucleophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Amino-6-chloroquinoline-3-carboxylic acid would be influenced by its molecular structure. The amino and carboxylic acid groups are expected to increase the compound's polarity and enhance its solubility in polar solvents. The chlorine atom contributes to the compound's lipophilicity, which can affect its membrane permeability and distribution in biological systems. The compound's melting point, boiling point, and stability would depend on the strength of the intermolecular forces, such as hydrogen bonding, present in the solid state, as demonstrated by the one-dimensional hydrogen-bonded structures found in related quinoline compounds .
Scientific Research Applications
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Pharmaceutical Research
- Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
- Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
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Organic Synthesis
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Therapeutic Potential
- Quinoline motifs have received considerable attention due to their broad spectrum of bioactivity .
- The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs may pave the way for future drug development .
- The recent in vivo and in vitro screening reported by scientists is highlighted, which may pave the way for novel drug development .
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Synthesis of Biologically and Pharmaceutically Active Quinoline
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- It plays a major role in the field of medicinal chemistry .
- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
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Applications of Carboxylic Acids in Organic Synthesis
- Carboxylic acids, such as “4-Amino-6-chloroquinoline-3-carboxylic acid”, have applications in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
- Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .
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Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies
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Functionalized Quinoline Motifs
- Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
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PdCl 2 Mediation in Organic Synthesis
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Quinoline Synthesis Protocols
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Modification Surface of Nanoparticles Metallic
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Modification Surface of Nanostructure
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Antibacterial and Antioxidant Properties
Safety And Hazards
properties
IUPAC Name |
4-amino-6-chloroquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H2,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLMLAPEHHRBBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Cl)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588695 |
Source
|
Record name | 4-Amino-6-chloroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-chloroquinoline-3-carboxylic acid | |
CAS RN |
933740-79-5 |
Source
|
Record name | 4-Amino-6-chloroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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